molecular formula C11H14N2OS B508725 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide CAS No. 560078-63-9

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide

Cat. No. B508725
CAS RN: 560078-63-9
M. Wt: 222.31g/mol
InChI Key: MAPFGZGJWXIVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide, also known as compound A, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and has a molecular weight of 251.33 g/mol.

Scientific Research Applications

Compound A has shown potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. In a study published in the European Journal of Medicinal Chemistry, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent. In another study published in the Journal of Medicinal Chemistry, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A was found to have potent anti-cancer activity against human breast cancer cells.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and signaling pathways that are involved in inflammation and cancer. It has been suggested that N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Additionally, it may inhibit the activity of certain protein kinases that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects. In a study published in the Journal of Medicinal Chemistry, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A was found to induce apoptosis (programmed cell death) in human breast cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In terms of its anti-inflammatory effects, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in macrophages.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A in lab experiments is its high potency and selectivity. It has been shown to have potent anti-cancer and anti-inflammatory activity at low concentrations. Additionally, its synthetic nature allows for easy modification and optimization of its structure for different applications. However, one limitation of using N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. This may lead to the development of more potent and selective N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamides for therapeutic use. Another direction is to study the pharmacokinetics and toxicity of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A in animal models, which may provide insights into its potential use in humans. Additionally, the use of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A in combination with other anti-cancer or anti-inflammatory agents may enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A involves the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with 2-amino-2-methylpropanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A as a white solid with a yield of around 70-80%.

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-6(2)10(14)13-11-9(5-12)7(3)8(4)15-11/h6H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPFGZGJWXIVEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.